molecular formula C16H17BrN2 B3831485 3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane) CAS No. 135586-96-8

3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)

Cat. No.: B3831485
CAS No.: 135586-96-8
M. Wt: 317.22 g/mol
InChI Key: OFHHCHHOQPGGML-UHFFFAOYSA-N
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Description

3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, an imino group, and a cyano group attached to a tetrahydrospiro(naphthalene-cyclohexane) framework. The presence of these functional groups and the spirocyclic core makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate can yield related spiro compounds . The reaction conditions often involve the use of solvents like ethanol and the presence of bases to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The imino and cyano groups can participate in redox reactions, altering the oxidation state of the compound.

    Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions can lead to the formation of oxo or hydroxyl derivatives.

Scientific Research Applications

3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying their properties.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) involves its interaction with molecular targets through its functional groups. The bromine atom, imino group, and cyano group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1’-cyclohexane) is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-1-iminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c17-16(11-18)14(19)13-7-3-2-6-12(13)10-15(16)8-4-1-5-9-15/h2-3,6-7,19H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHHCHHOQPGGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N)C2(C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929076
Record name 3'-Bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135586-96-8
Record name Spiro(cyclohexane-1,2'(1'H)-naphthalene)-3'-carbonitrile, 3',4'-dihydro-3'-bromo-4'-imino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135586968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Reactant of Route 2
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Reactant of Route 3
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Reactant of Route 4
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Reactant of Route 5
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
Reactant of Route 6
3-Bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)

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